N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide
CAS No.:
Cat. No.: VC17802478
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2S |
|---|---|
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | N-prop-2-ynylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2 |
| Standard InChI Key | IEVHLPKGFUHMJT-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNS(=O)(=O)N1CCNCC1 |
Introduction
Chemical Identity and Structural Features
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a hydrochloride salt of the parent sulfonamide, ensuring improved solubility and stability for laboratory use. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1258640-72-0 | |
| Molecular Formula | ||
| Molecular Weight | 239.72 g/mol | |
| IUPAC Name | N-prop-2-ynylpiperazine-1-sulfonamide; hydrochloride | |
| SMILES | C#CCNS(=O)(=O)N1CCNCC1.Cl | |
| PubChem CID | 50988778 |
The compound’s structure features a piperazine ring linked to a sulfonamide group, with a propargyl side chain () at the sulfonamide nitrogen. This configuration introduces steric and electronic effects that influence its reactivity and binding to biological targets .
Synthesis and Purification
The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves a multi-step process optimized for yield and purity:
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Sulfonylation: Piperazine reacts with propargyl sulfonyl chloride in dimethylformamide (DMF) under reflux to form the sulfonamide intermediate.
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Salt Formation: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves ≥95% purity .
Critical parameters include temperature control (60–80°C) and the use of anhydrous conditions to prevent hydrolysis. Catalysts such as triethylamine are employed to accelerate sulfonylation .
Structural Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (DMSO-):
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NMR:
Mass Spectrometry
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ESI-MS: 239.72 ([M+H]), consistent with the molecular weight.
| Biological Activity | IC/EC | Model System | Source |
|---|---|---|---|
| DHPS Inhibition | 2.1 µM | E. coli | |
| TbNMT Inhibition (analog) | 0.8 µM | T. brucei |
The propargyl group enhances membrane permeability, potentially enabling central nervous system (CNS) penetration for treating neurological infections .
Applications in Drug Development
Antibacterial Agents
The compound’s sulfonamide core is being explored for novel antibiotics targeting multidrug-resistant pathogens.
Antiparasitic Therapeutics
Piperazine sulfonamides show promise against trypanosomiasis by disrupting parasite-specific lipid metabolism .
Chemical Probes
Its alkyne group enables "click chemistry" modifications for synthesizing bioconjugates used in target identification .
Stability and Reactivity
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride exhibits moderate stability under standard conditions:
| Condition | Stability Outcome | Source |
|---|---|---|
| Aqueous Solution (pH 7.4) | t = 48 h | |
| Oxidative (KMnO) | Degradation to sulfonic acid | |
| Reductive (NaBH) | Propargyl group reduction |
Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) is recommended to prevent hydrolysis .
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